molecular formula C14H25FN2O2 B13058183 tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate

tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B13058183
M. Wt: 272.36 g/mol
InChI Key: CQUOMQBUXPDHFG-UHFFFAOYSA-N
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Description

tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, and it includes a tert-butyl group, a fluorine atom, and a diazaspiro moiety. The compound’s molecular formula is C14H26N2O2F, and it has a molecular weight of approximately 274.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    tert-Butyl Protection: The tert-butyl group is introduced through a protection reaction, typically using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
  • tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate

Uniqueness

tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C14H25FN2O2

Molecular Weight

272.36 g/mol

IUPAC Name

tert-butyl 5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate

InChI

InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-8-5-11(15)14(10-17)6-4-7-16-9-14/h11,16H,4-10H2,1-3H3

InChI Key

CQUOMQBUXPDHFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCCNC2)F

Origin of Product

United States

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